2-(3-methoxypropyl)-8-[(5-methyl-1H-pyrazol-1-yl)acetyl]-2,8-diazaspiro[4.5]decan-3-one
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Overview
Description
The compound under discussion is a member of the diazaspirodecanone family, known for its diverse biological activities. These compounds are recognized for their potential in medicinal chemistry due to their structural uniqueness and pharmacological relevance.
Synthesis Analysis
Research on similar compounds shows a variety of synthetic routes. For instance, Caroon et al. (1981) discuss the synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, which could offer insights into the synthesis methods applicable to the target compound (Caroon et al., 1981).
Molecular Structure Analysis
The molecular structure of diazaspirodecanone derivatives is characterized by the presence of a spiro linkage between a diazacyclic and a cyclohexane ring. For example, the work by Trishin et al. (2001) on a related compound provides insights into the molecular structure, which is likely to be relevant for understanding our target compound (Trishin et al., 2001).
Chemical Reactions and Properties
Diazaspirodecanones undergo various chemical reactions due to their active functional groups. For example, Georgiadis (1986) describes the hydrogenolysis and reduction reactions in the synthesis of related compounds, which may also be relevant for our target compound (Georgiadis, 1986).
properties
IUPAC Name |
2-(3-methoxypropyl)-8-[2-(5-methylpyrazol-1-yl)acetyl]-2,8-diazaspiro[4.5]decan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O3/c1-15-4-7-19-22(15)13-17(24)20-9-5-18(6-10-20)12-16(23)21(14-18)8-3-11-25-2/h4,7H,3,5-6,8-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBFTNGFQFYVEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1CC(=O)N2CCC3(CC2)CC(=O)N(C3)CCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methoxypropyl)-8-[(5-methyl-1H-pyrazol-1-yl)acetyl]-2,8-diazaspiro[4.5]decan-3-one |
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